molecular formula C8H9BN2O2 B1391832 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid CAS No. 521985-24-0

1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid

Cat. No.: B1391832
CAS No.: 521985-24-0
M. Wt: 175.98 g/mol
InChI Key: SMKPJMHERWBRIS-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid is a boronic acid derivative that has garnered significant interest in the field of medicinal chemistry

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7, 9, and 25 nM, respectively . The interaction between (1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid and FGFRs involves binding to the receptor’s active site, leading to the inhibition of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt .

Cellular Effects

The effects of (1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid on various types of cells and cellular processes are profound. This compound has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells . The influence of (1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid on cell function extends to the modulation of cell signaling pathways, gene expression, and cellular metabolism. By inhibiting FGFRs, this compound disrupts critical signaling pathways that regulate cell growth, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of action of (1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid involves its binding interactions with biomolecules, particularly FGFRs. Upon binding to the active site of FGFRs, this compound inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules . This inhibition leads to the suppression of key signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are essential for cell proliferation, migration, and survival . Additionally, (1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid may influence gene expression by modulating transcription factors and other regulatory proteins involved in cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid remains stable under specific conditions, maintaining its inhibitory activity against FGFRs for extended periods . Prolonged exposure to this compound may lead to degradation and reduced efficacy . Long-term effects on cellular function include sustained inhibition of cell proliferation and migration, as well as induction of apoptosis .

Dosage Effects in Animal Models

The effects of (1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound effectively inhibit tumor growth and metastasis in animal models of breast cancer . Higher doses may result in toxic or adverse effects, including weight loss, organ toxicity, and immune suppression . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal models .

Metabolic Pathways

(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or lose biological activity . The metabolic flux and levels of metabolites are influenced by factors such as enzyme expression, cofactor availability, and cellular conditions . Understanding the metabolic pathways of (1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid is crucial for optimizing its therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of (1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of (1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid within cells are influenced by factors such as transporter expression, binding affinity, and cellular conditions . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic efficacy and minimizing off-target effects .

Subcellular Localization

The subcellular localization of (1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid plays a critical role in its activity and function. This compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . The localization of (1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid within subcellular compartments influences its interactions with biomolecules and its ability to modulate cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its efficiency in forming carbon-carbon bonds. The reaction generally requires a palladium catalyst, a base, and an appropriate boronic acid or ester. The conditions often include a solvent such as toluene or ethanol, and the reaction is carried out under an inert atmosphere, typically nitrogen or argon .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various hydrogenated forms.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: What sets 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid apart is its specific structure that allows for potent inhibition of FGFRs. This makes it a valuable compound in the development of targeted cancer therapies .

Properties

IUPAC Name

(1-methylpyrrolo[2,3-b]pyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-11-5-7(9(12)13)6-3-2-4-10-8(6)11/h2-5,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKPJMHERWBRIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C2=C1C=CC=N2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677987
Record name (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521985-24-0
Record name (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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